molecular formula C16H20N+ B14663205 Benzhydryl(trimethyl)azanium CAS No. 51954-45-1

Benzhydryl(trimethyl)azanium

Katalognummer: B14663205
CAS-Nummer: 51954-45-1
Molekulargewicht: 226.34 g/mol
InChI-Schlüssel: HYLFFGNJGRBYHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzhydryl(trimethyl)azanium, also known by its chemical formula C16H20N+ , is a quaternary ammonium compound. It is characterized by a benzhydryl group (diphenylmethyl) attached to a trimethylammonium ion. This compound is notable for its unique structure, which imparts distinct chemical and physical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzhydryl(trimethyl)azanium can be synthesized through various methods. One common approach involves the reaction of benzhydryl chloride with trimethylamine under anhydrous conditions. The reaction typically proceeds as follows:

C6H5CH2Cl+(CH3)3NC6H5CH2N(CH3)3+Cl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + (\text{CH}_3)_3\text{N} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_3)_3^+ \text{Cl}^- C6​H5​CH2​Cl+(CH3​)3​N→C6​H5​CH2​N(CH3​)3+​Cl−

This reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions: Benzhydryl(trimethyl)azanium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products depend on the nucleophile used; for example, reaction with sodium hydroxide can yield benzhydrol.

    Oxidation: Oxidation can produce benzhydryl ketone or benzhydryl alcohol.

    Reduction: Reduction typically yields benzhydryl amine.

Wissenschaftliche Forschungsanwendungen

Benzhydryl(trimethyl)azanium has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of benzhydryl(trimethyl)azanium involves its interaction with cellular components. As a quaternary ammonium compound, it can interact with cell membranes, leading to changes in membrane permeability and potential disruption of cellular processes. The compound may also target specific enzymes or receptors, influencing biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Benzhydryl(trimethyl)azanium is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties and reactivity compared to other benzhydryl compounds. This uniqueness makes it valuable in various chemical and biological applications .

Eigenschaften

CAS-Nummer

51954-45-1

Molekularformel

C16H20N+

Molekulargewicht

226.34 g/mol

IUPAC-Name

benzhydryl(trimethyl)azanium

InChI

InChI=1S/C16H20N/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3/q+1

InChI-Schlüssel

HYLFFGNJGRBYHJ-UHFFFAOYSA-N

Kanonische SMILES

C[N+](C)(C)C(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.